2-(2-Methylphenyl)quinoline-4-carboxylic acid
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Overview
Description
Synthesis Analysis
Quinoline-4-carboxylic acid derivatives, including 2-(2-Methylphenyl)quinoline-4-carboxylic acid, can be synthesized through several methods. A notable approach involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium(III) chloride and microwave irradiation, achieving isolated yields up to 57% within 3 minutes (Dorothée Duvelleroy et al., 2005). Another method includes a domino process using arylmethyl azides to synthesize unsubstituted quinoline-3-carboxylic acid ethyl esters, highlighting the versatility in synthesizing quinoline derivatives (J. Tummatorn et al., 2013).
Molecular Structure Analysis
The molecular and crystal structures of quinoline derivatives, including 2-(2-Methylphenyl)quinoline-4-carboxylic acid, have been determined by X-ray diffraction analysis. These studies reveal the arrangement of atoms within the molecule and how this structure influences its chemical behavior and interaction with other molecules. For example, the crystal and molecular structures of phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate were confirmed, showing the importance of structural analysis in understanding these compounds' properties (E. Fazal et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, highlighting their chemical versatility. For instance, the synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors demonstrate the potential pharmaceutical applications of these compounds. The study revealed the importance of substituents on the quinoline ring for COX-2 inhibitory activity (A. Zarghi et al., 2009).
Physical Properties Analysis
Quinoline derivatives exhibit a range of physical properties, such as fluorescence and thermal stability, which can be tailored for specific applications. For instance, quinoline derivatives containing both a biphenyl group and an α, β-diarylacrylonitrile unit have been synthesized, showing blue to green fluorescence and good thermal stability, making them potential candidates for organic light-emitting diodes (Q. Li et al., 2011).
Chemical Properties Analysis
The chemical behavior of 2-(2-Methylphenyl)quinoline-4-carboxylic acid and related compounds can be explored through their reactions and interaction with other chemicals. For example, the study of metal complexes based on quinoline carboxylate ligands from 2-(pyridin-4-yl)quinoline-4-carboxylic acid under hydrothermal conditions has provided insights into their potential applications in catalysis and material science (Long Zhang et al., 2016).
Scientific Research Applications
Synthesis of Quinoline-2-Carboxylic Acid Derivatives A research work detailed the synthesis of quinoline derivatives, emphasizing their role as efficient fluorophores widely used in biochemistry and medicine for studying biological systems. The derivatives, particularly aminoquinolines, were explored for their potential as antioxidants and radioprotectors. The study involved reactions of 2-chloro-4-methylquinolines with 2and 4-aminobenzoic acids and ethyl 4-aminobenzoate to obtain new quinoline derivatives (Aleksanyan & Hambardzumyan, 2013).
Photophysical Properties of Quinoline Derivatives The synthesis of quinoline derivatives containing benzimidazole and benzothiazole moieties was explored, with a focus on their photophysical behaviors in different solvent polarities. The compounds exhibited dual emissions (normal emission and Excited-state Intramolecular Proton Transfer (ESIPT) emission) and large Stokes׳ shift emission patterns. The photophysical study highlighted that the emission properties of these compounds are influenced by solvent polarity. The thermal stability of the compounds was also assessed, demonstrating stability up to 300°C (Padalkar & Sekar, 2014).
Biological Activity and Applications
Antibacterial and Antifungal Properties A study focused on the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives through microwave-irradiated and conventional methods. These synthesized compounds were screened for in vitro antimicrobial activity against various gram-positive and gram-negative organisms, showing prominent results for certain strains. Some compounds exhibited excellent DNA fragmentation patterns, confirming apoptosis, and suggesting their potential in therapeutic applications (Bhatt & Agrawal, 2010).
Quinoline Derivatives as Therapeutic Candidates A natural quinoline alkaloid isolated from a deep-sea-derived fungus was synthesized and its neuroprotective properties were evaluated using a Caenorhabditis elegans Parkinson's disease model. The compound significantly ameliorated dopaminergic neurodegeneration and restored behavioral defects in worms, modulating the formation of neurotoxic α-synuclein oligomers and enhancing proteasome activity. These findings suggest the compound's potential as a therapeutic candidate for Parkinson's disease treatment (Lee et al., 2022).
COX-2 Inhibitory Activity A group of 4-carboxyl quinoline derivatives was designed and synthesized as selective COX-2 inhibitors. The in vitro COX-1/COX-2 structure-activity relationships were determined by varying the substituents on the quinoline ring. One compound, in particular, was identified as a potent and highly selective COX-2 inhibitor, more potent than the reference drug celecoxib. Molecular modeling studies suggested the mechanism of action of the synthesized compounds as novel anticancer agents (Zarghi et al., 2009).
Safety And Hazards
Future Directions
The development of small molecules like “2-(2-Methylphenyl)quinoline-4-carboxylic acid” could be a rich source of biological potential . The industry demands the development of such molecules, which could lead to the discovery of potent inhibitors of various enzymes, contributing to the development of new therapeutic drugs .
properties
IUPAC Name |
2-(2-methylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-6-2-3-7-12(11)16-10-14(17(19)20)13-8-4-5-9-15(13)18-16/h2-10H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQGICXPTGQXFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346504 |
Source
|
Record name | 2-(2-methylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)quinoline-4-carboxylic acid | |
CAS RN |
174636-85-2 |
Source
|
Record name | 2-(2-methylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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